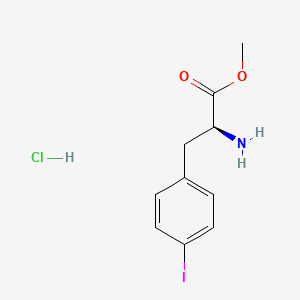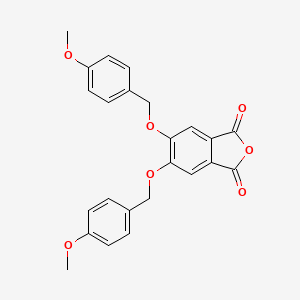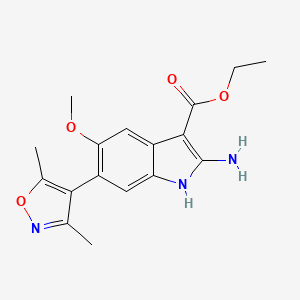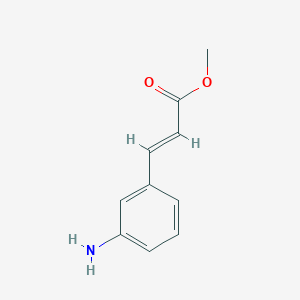
5,5-dimethyltetrahydro-2H-pyran-2-one
Descripción general
Descripción
5,5-Dimethyltetrahydro-2H-pyran-2-one is a heterocyclic organic compound . It has a molecular formula of C7H12O2 . The average mass of this compound is 128.169 Da .
Molecular Structure Analysis
The molecular structure of 5,5-dimethyltetrahydro-2H-pyran-2-one consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass of this compound is 128.083725 Da .Aplicaciones Científicas De Investigación
Synthesis Applications
5,5-Dimethyltetrahydro-2H-pyran-2-one and its derivatives have diverse applications in chemical synthesis. For instance, it serves as a starting material in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which further undergoes chemical transformations like cyanoethylation (Arutyunyan et al., 2012). Additionally, it plays a crucial role in the stereocontrolled synthesis of complex polypropionate structures, as demonstrated in the total synthesis of a hemiacetal polypropionate derived from Siphonaria australis (Lister & Perkins, 2004).
Biological Activity Studies
Research indicates that some derivatives of 5,5-dimethyltetrahydro-2H-pyran-2-one exhibit significant biological activities. For example, pyrano[3,4-c]pyridines synthesized from 2,2-dimethyltetrahydro-4H-pyran-4-one showed pronounced biological activity, highlighting its potential in pharmaceutical applications (Sirakanyan et al., 2021).
Germination Stimulants in Agriculture
In agriculture, certain derivatives of 5,5-dimethyltetrahydro-2H-pyran-2-one, like 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one, have been identified in smoke and shown to promote seed germination, suggesting its utility in enhancing agricultural productivity (Flematti et al., 2009).
Medical Applications
In the medical field, certain tetrahydropyran derivatives synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-yl have been explored for their potential in disrupting certain protein complexes, indicating a possible application in developing new therapeutic agents (Shouksmith et al., 2015).
Organic Chemistry and Material Science
5,5-Dimethyltetrahydro-2H-pyran-2-one is also significant in the field of organic chemistry and material science for synthesizing various complex molecular structures, demonstrating its versatility as a chemical building block (Nalbandyan et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
5,5-dimethyloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-6(8)9-5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWLXKETMYSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)OC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498714 | |
| Record name | 5,5-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyltetrahydro-2H-pyran-2-one | |
CAS RN |
1679-55-6 | |
| Record name | 5,5-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)


![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)



![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)

